molecular formula C20H22ClN3 B109636 Cerestat CAS No. 137160-11-3

Cerestat

货号 B109636
CAS 编号: 137160-11-3
分子量: 339.9 g/mol
InChI 键: CKAKVKWRMCAYJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The chemical name of Cerestat is N-(3-Ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride . Its molecular formula is C20H21N3.HCl . The molecular weight is 339.86 .


Physical And Chemical Properties Analysis

Cerestat is soluble to 50 mM in water and to 100 mM in DMSO .

Relevant Papers Several papers have been identified that discuss Cerestat. These include studies on its neuroprotective properties following controlled cortical impact injury , and its effects on functional and morphological outcomes in rat focal cerebral ischemia . These papers provide valuable insights into the properties and potential applications of Cerestat.

科学研究应用

脑缺血中的神经保护作用

Cerestat,一种 NMDA 受体拮抗剂,已在减少缺血体积和减轻永久性闭塞左大脑中动脉的大鼠(一种脑缺血模型)的行为缺陷方面显示出显著的疗效。这表明其在治疗此类缺血事件诱发的神经功能缺损和形态损伤方面具有潜在应用 (皮特西卡斯等人,2001)

在中风和头部外伤中的临床用途

尽管第一代 NMDA 拮抗剂(如 Cerestat)在临床上失败,但正在进行的研究和试验表明,改善这些化合物的治疗指数对于评估它们在治疗中风和头部外伤等疾病中的作用至关重要。这凸显了需要进行更先进的临床研究以充分了解 Cerestat 在这些应用中的潜力 (伍德,1998)

在受控皮层冲击损伤中的应用

研究表明,Cerestat 可以显着减少大鼠受控皮层冲击损伤后的脑挫伤体积、脑水肿和颅内压。这些发现表明其在改善创伤性脑损伤后的结果方面有应用 (克罗彭斯特特等人,1998)

治疗严重创伤性脑损伤的潜力

盐酸阿普替加尼(Cerestat)已被开发用于治疗中风和严重的创伤性脑损伤。它在各种脑缺血的体外和体内模型中的神经保护特性表明了其在这些疾病的临床应用中的潜在疗效 (克纳普等人,1997)

抑制人 α7 烟碱乙酰胆碱受体

研究表明,Cerestat 可以抑制人 α7 烟碱乙酰胆碱受体,这表明其在 NMDA 和 nACh 受体共存的系统中具有潜在用途。这突出了它除了中风和创伤之外的更广泛影响,可能影响其他神经功能或疾病 (马斯克尔等人,2003)

属性

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptiganel hydrochloride

CAS RN

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerestat
Reactant of Route 2
Cerestat
Reactant of Route 3
Reactant of Route 3
Cerestat
Reactant of Route 4
Cerestat
Reactant of Route 5
Reactant of Route 5
Cerestat
Reactant of Route 6
Cerestat

Citations

For This Compound
745
Citations
KR Lees - Neurology, 1997 - AAN Enterprises
A wealth of experimental evidence demonstrates that cerebral ischemia cause excessive release of glutamate and that glutamate contributes to ischemic injury. Glutamate antagonism …
Number of citations: 248 n.neurology.org
SN Kroppenstedt, GH Schneider… - Journal of …, 1998 - liebertpub.com
Recent studies have demonstrated a neuroprotective effect of the noncompetitive N-methyl-d-aspartate receptor antagonist aptiganel HCl (Cerestat®) in focal cerebral ischemia. In the …
Number of citations: 62 www.liebertpub.com
SN Kroppenstedt, GH Schneider, UW Thomale… - … and Neuromonitoring in …, 1998 - Springer
… NMDA receptor antagonist Aptiganel HCL (Cerestat® CNS 1102) in focal cerebral ischemia. This study investigates the influence of Cerestat on contusion volume, posttraumatic brain …
Number of citations: 11 link.springer.com
N Pitsikas, A Brambilla, C Besozzi, P Bonali… - Pharmacology …, 2001 - Elsevier
This study investigated the ability of NBQX, an AMPA receptor antagonist, and cerestat, a NMDA receptor antagonist, to counteract neurological deficits and morphological damage …
Number of citations: 19 www.sciencedirect.com
AG Knapp, LI Mathews, ER Gamzu - Excitatory Amino Acids, 1997 - Elsevier
Publisher Summary Aptiganel hydrochloride (CERESTAT, CNS 1102), is a novel N-methyl-D-aspartate (NMDA) ion channel blocker being developed for the treatment of stroke and …
Number of citations: 7 www.sciencedirect.com
PD Maskell, P Speder, NR Newberry… - British journal of …, 2003 - Wiley Online Library
… , we have investigated the effects of memantine and cerestat on human α7 receptors. The effects of cerestat on nicotinic ACh receptors have not been investigated previously, but there …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
WA Lagreze, T Otto, TJ Feuerstein - Der Ophthalmologe: Zeitschrift …, 1999 - europepmc.org
Methods In 50 rats ischemia was induced by elevating the IOP of one eye to 120 mmHg for 1 h. The drugs were injected before ischemia because, according to our hypothesis, a …
Number of citations: 15 europepmc.org
K Edwards - Neurology, 1996 - cir.nii.ac.jp
Cerestat in the treatment of acute ischemic stroke:Results of a phase II trial | CiNii Research … Cerestat in the treatment of acute ischemic stroke:Results of a phase II trial …
Number of citations: 27 cir.nii.ac.jp
E Gamzu - European Neuropsychopharmacology, 1995 - infona.pl
… CERESTAT T M was active when given after the ischemia … within 15 minutes of iv CERESTAT T M administration. There is … volunteers, involving 47 exposed to CERESTAT T M and 20 to …
Number of citations: 0 www.infona.pl
S Uchino, T Hirasawa, H Tabata, Y Gonda, C Waga… - Neuroscience, 2010 - Elsevier
… By contrast, many of the multipolar cells in the Cerestat-… reached their destination even after Cerestat-treatment. To … and Fyn was reduced by Cerestat. These findings suggest that …
Number of citations: 10 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。